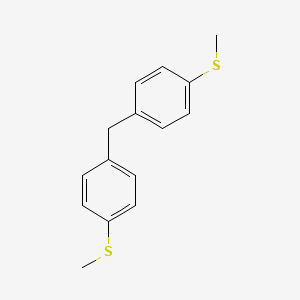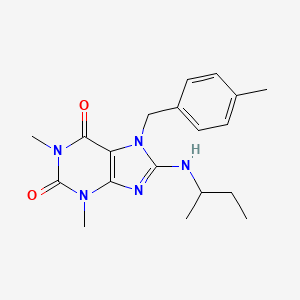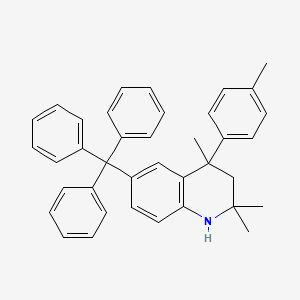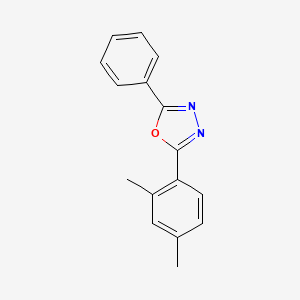
Benzene, 1,1'-methylenebis[4-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-methylenebis[4-(methylthio)-] is an organic compound with the molecular formula C15H16S2 It is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a methylthio group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-methylenebis[4-(methylthio)-] typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,1’-methylenebis[4-(methylthio)-] can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, 1,1’-methylenebis[4-(methylthio)-] can undergo oxidation reactions, where the methylthio groups are converted to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiol groups from the methylthio groups. Reducing agents such as lithium aluminum hydride can be used for this purpose.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, where the methylthio groups can be replaced by other substituents. Typical reagents for these reactions include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Benzene, 1,1’-methylenebis[4-(methylthio)-] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Benzene, 1,1’-methylenebis[4-(methylthio)-] involves its interaction with molecular targets such as enzymes and receptors. The methylthio groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with receptor sites, altering signal transduction pathways and cellular responses.
類似化合物との比較
Benzene, 1,4-bis(methylthio)-: This compound has a similar structure but lacks the methylene bridge connecting the benzene rings.
Benzene, 1,1’-methylenebis[4-isocyanato-]: This compound has isocyanate groups instead of methylthio groups.
Uniqueness: Benzene, 1,1’-methylenebis[4-(methylthio)-] is unique due to the presence of both the methylene bridge and the methylthio groups, which confer distinct chemical properties and reactivity. The combination of these structural features allows for a wide range of chemical transformations and applications that are not possible with similar compounds.
特性
CAS番号 |
22276-28-4 |
|---|---|
分子式 |
C15H16S2 |
分子量 |
260.4 g/mol |
IUPAC名 |
1-methylsulfanyl-4-[(4-methylsulfanylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H16S2/c1-16-14-7-3-12(4-8-14)11-13-5-9-15(17-2)10-6-13/h3-10H,11H2,1-2H3 |
InChIキー |
GGWCDZIQHFUTIZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)CC2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11966728.png)

![Dibenzyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966742.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11966758.png)


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966773.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966799.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966823.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966830.png)
